molecular formula C13H12O2 B1630766 (2-Phenoxyphenyl)methanol CAS No. 13807-84-6

(2-Phenoxyphenyl)methanol

Cat. No. B1630766
CAS RN: 13807-84-6
M. Wt: 200.23 g/mol
InChI Key: VMZBMTWFHYYOIN-UHFFFAOYSA-N
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Description

(2-Phenoxyphenyl)methanol, commonly referred to as 2-PP, is an organic compound belonging to the phenol family. It is a highly versatile compound with a wide range of applications in the fields of chemistry, biology and medicine.

Scientific Research Applications

1. Methanol in Biological Membrane Studies Methanol is recognized for its significant impact on lipid dynamics in biological and synthetic membranes, often used as a solubilizing agent for studying transmembrane proteins/peptides. A study revealed that methanol can alter lipid scrambling, previously attributed to proteins or peptides, indicating its influence on the structure-function relationship associated with bilayer composition, such as lipid asymmetry. The findings emphasize the need to consider the effects of methanol and solvents in general in biomembrane and proteolipid studies (Nguyen et al., 2019).

2. Methanol's Role in Hydroxymethylation Reactions Methanol's presence in commercial aqueous solutions of formaldehyde was observed to significantly affect the acid-catalyzed hydroxymethylation of guaiacol, a precursor for benzyl alcohol derivatives like vanillic alcohols. The conversion of guaiacol and the distribution of products notably changed with the varying amounts of methanol, indicating its considerable role in such catalytic performances (Cavani et al., 2002).

3. Methanol in Gas-phase Alkylation Reactions In the gas-phase alkylation of phenol with methanol for producing o-cresol and 2,6-xylenol, methanol was identified as a critical component. The study combined reactivity experiments and DFT calculations to elucidate the reaction mechanism, uncovering that methanol not only participates actively in the reaction but also presents alternative pathways for the formation of alkylated compounds, highlighting its role in industrial chemical processes (Tabanelli et al., 2019).

properties

IUPAC Name

(2-phenoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZBMTWFHYYOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenoxyphenyl)methanol

Synthesis routes and methods I

Procedure details

To a solution of 2-phenoxybenzoic acid (20.8 g) in tetrahydrofuran (400 ml), 14.6 ml of borane-tetrahydrofuran complex (1M tetrahydrofuran solution) was added, and the reaction solution was stirred at 50° C. for 4 hours. The reaction solution was cooled, then water was added, and the mixture was extracted with chloroform. The combined organic layers were washed with 1N aqueous sodium hydroxide and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to afford the title compound as a colorless oil.
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Synthesis routes and methods II

Procedure details

A 1.0 M solution of lithium aluminum hydride in THF (25 ml, 25 mmol) was added to a solution of crude 2-phenoxybenzoic acid methyl ester (5.23 g, 22.9 mmol) in THF. The reaction mixture was stirred for 2.5 hours at room temperature. Methanol (10 ml) was added carefully. THF (50 ml) was added. Magnesium sulphate was added. The solids were filtered off. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (90 g), using ethyl acetate/heptane (1:1) as eluent, to give 4.08 g of 2-phenoxybenzylalcohol.
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Synthesis routes and methods III

Procedure details

A 1 M solution of borane-tetrahydrofuran complex (30 ml) was added dropwise to a stirred solution of 2-phenoxybenzoic acid (5.35 g) in dry THF (50 ml), cooled to 0° C. (effervescence). Following the addition, the mixture was stirred at 0° C. for 15 minutes, then at room temperature for 1.5 hours. It was poured into water and extracted with ether. The extracts were washed successively with water, aqueous sodium bicarbonate, aqueous sodium carbonate, then dried and concentrated under reduced pressure to give 2-phenoxybenzyl alcohol (4.83 g, 97%) as a colourless oil.
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Synthesis routes and methods IV

Procedure details

2-Phenoxybenzoic acid (2.5 g, 11.7 mmol) was dissolved in THF and added dropwise over 15 min to a solution of lithium aluminum hydride (443 mg, 11.7 mmol) in THF. After 5 min, water (0.44 mL) was added slowly, followed by 15% aqueous NaOH (0.44 mL) and water (1.33 mL). The solid was removed by vacuum filtration and the filtrate was concentrated to give the title compound (2.1 g, 90%).
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Yield
90%

Synthesis routes and methods V

Procedure details

Add 2-Phenoxy-benzoic acid (1 g, 4.67 mmol), in several portions, to a suspension of Lithium aluminium hydride (372 mg, 9.33 mmol) in dry THF (20 ml) at room temperature and stir. After 1 h, add aqueous 1M HCl dropwise carefully, then pour into H2O and extract three times with Et2O. Combine the organic phases, dry over Na2SO4 and concentrate at vacuum to yield pure (2-Phenoxy-phenyl)-methanol as courless oil. Add aqueous concentrated HBr (16 ml) to a solution of (2-Phenoxy-phenyl)-methanol (900 mg, 4.5 mmol) in CH2Cl2 (5 ml) and stir at room temperature. After 1 h. separate the organic phase and wash the aqueous one with CH2Cl2. Combine organic phases, wash with H2, dry over Na2SO4 and concentrate at vacuum to obtain a residue. Purify the residue by column chromatography on silica gel eluting with hexane:CH2Cl2, 2:1 to afford 1-Bromomethyl-2-phenoxy-benzene as colourless oil. 1H-NMR (CDCl3, 200 MHz): δ 7.44-7.01 (m, 8H), 6.84 (d, J=1.2 and 8.0 Hz, 1H), 4.60 (s, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Phenoxyphenyl)methanol
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(2-Phenoxyphenyl)methanol
Reactant of Route 3
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Reactant of Route 4
(2-Phenoxyphenyl)methanol
Reactant of Route 5
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Reactant of Route 6
(2-Phenoxyphenyl)methanol

Citations

For This Compound
2
Citations
S Mashayekh, N Rahmanipour, B Mahmoodi… - Bioorganic & Medicinal …, 2014 - Elsevier
The new series of 5-(2-phenoxybenzyl)-4H-1,2,4-triazoles, possessing C-3 thio, alkylthio and ethoxy substituents, and 2-amino-5-(2-phenoxybenzyl)-1,3,4-oxadiazoles were designed …
Number of citations: 16 www.sciencedirect.com
P Roussel, M Bradley, P Kane, C Bailey, R Arnold… - Tetrahedron, 1999 - Elsevier
Following a high throughput screen (HTS) for the inhibition of the tissue factor/factor VIIa complex and the identification of a number of original hits a lead optimisation programme was …
Number of citations: 42 www.sciencedirect.com

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